

Technical Guide: Spectroscopic Characterization of 4-Fluorophenylhydrazine Hydrochloride[1][2]

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Compound of Interest

Compound Name:	4-Fluorophenylhydrazine hydrochloride
CAS No.:	40594-35-2
Cat. No.:	B3425269

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Executive Summary

This technical guide provides a comprehensive spectroscopic profile of **4-Fluorophenylhydrazine hydrochloride** (CAS: 823-85-8).[1] It is designed for analytical chemists and synthetic researchers requiring precise structural validation. The guide prioritizes experimental reproducibility, detailing specific solvent effects in NMR, fragmentation logic in Mass Spectrometry, and characteristic vibrational modes in IR.

Chemical Identity & Structural Context

The hydrochloride salt form is preferred over the free base due to enhanced stability against oxidation. However, this salt form dictates specific solubility protocols for spectroscopic analysis.

Property	Data
IUPAC Name	(4-Fluorophenyl)hydrazine hydrochloride
CAS Number	823-85-8
Molecular Formula	
Molecular Weight	162.59 g/mol (Salt); 126.13 g/mol (Free Base)
Physical State	White to off-white crystalline solid
Melting Point	~250 °C (decomposition)
Solubility	Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents (Hexane, DCM)

Sample Preparation & Handling

Critical Protocol: The choice of solvent is the single biggest variable in obtaining clean spectra for this compound.

NMR Sample Preparation

- Solvent: DMSO-d

is the standard.

should be avoided as the hydrochloride salt is insoluble, leading to poor signal-to-noise ratios and potential suspension artifacts.

- Concentration: Dissolve 10–15 mg in 0.6 mL DMSO-d

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- Handling: The hydrazine moiety is susceptible to oxidation. Prepare samples immediately before acquisition. If the solution turns pink/brown, oxidation has occurred, and the sample should be discarded.

IR Sample Preparation

- Method: KBr Pellet (Solid State).

- Ratio: 1-2 mg compound to 100 mg dry KBr.
- Precaution: Ensure KBr is dry; moisture will broaden the N-H stretching region, obscuring the salt's ammonium bands.

Nuclear Magnetic Resonance (NMR) Analysis[1][2] [3][5][10][11]

¹H NMR Data (400 MHz, DMSO-d)

The proton spectrum is characterized by the distinct para-substitution pattern and broad exchangeable hydrazine protons.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.39	Broad Singlet	3H		Protonated terminal nitrogen (rapid exchange).
8.30	Broad Singlet	1H		Secondary amine attached to the aromatic ring.
7.13 – 7.17	Multiplet	2H	Ar-H (Ortho to N)	Chemically equivalent, split by F-coupling ().
7.06 – 7.10	Multiplet	2H	Ar-H (Meta to N)	Chemically equivalent, split by F-coupling ().

Spectral Interpretation:

- Exchangeable Protons: The peaks at 10.39 ppm and 8.30 ppm are solvent-dependent. In D_2O , these signals will disappear due to deuterium exchange.
- Aromatic Region: The 4-fluoro substitution breaks the magnetic equivalence of the phenyl ring, creating an AA'BB' system (or AA'XX' considering Fluorine). The multiplets arise from both H-H coupling (10 Hz) and H-F coupling (10 Hz).
10 Hz;
10 Hz).

C NMR & F NMR Context

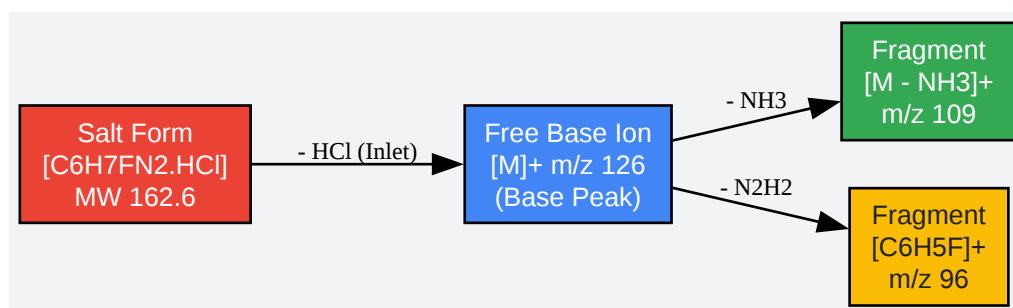
- F NMR: A single distinct peak is expected around -124 to -128 ppm (relative to $CFCl_3$). This is a clean diagnostic for purity, as positional isomers (2-fluoro or 3-fluoro) will appear at significantly different shifts.
- C NMR: Expect doublets for all aromatic carbons due to C-F coupling (10 Hz, 10 Hz).

Mass Spectrometry (MS)

Technique: Electron Impact (EI) or ESI-MS (Positive Mode). Note: In MS, the HCl is lost immediately. The observed molecular ion corresponds to the free base.

m/z (Mass-to-Charge)	Relative Abundance	Fragment Assignment	Mechanism
126.0	100% (Base Peak)		Molecular ion of free base ().
109.0	~15%		Loss of ammonia radical/neutral.
96.0	<10%		Loss of hydrazine moiety (formation of fluorobenzene cation).

Fragmentation Logic: The stability of the aromatic ring dominates the spectrum. The primary fragmentation pathway involves the cleavage of the weak N-N bond or the loss of the terminal amine.



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Figure 1: Mass Spectrometry fragmentation pathway logic.

Vibrational Spectroscopy (FT-IR)

Mode: KBr Pellet or ATR.[2]

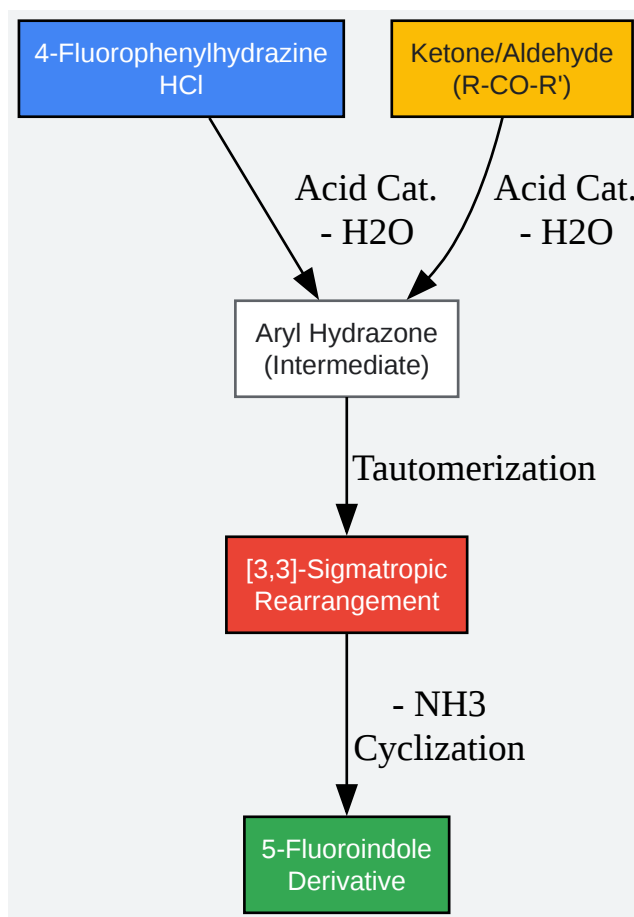
Wavenumber (cm)	Intensity	Assignment	Notes
2800 – 3200	Broad, Strong	N-H Stretch	Overlap of hydrazine NH and ammonium salt bands.
~1580 & 1500	Medium	C=C Aromatic	Ring breathing modes.
1210 – 1230	Strong	C-F Stretch	Diagnostic band for aryl fluorides.
~830	Strong	C-H Bending	Characteristic of para-disubstituted benzene.

Application Context: Fischer Indole Synthesis

4-Fluorophenylhydrazine is a critical intermediate in the synthesis of Triptans (migraine therapeutics) and 5-fluoro-tryptamine derivatives. The spectroscopic purity of the hydrazine starting material is vital because isomeric impurities (o- or m-fluoro) are difficult to separate after the indole ring is formed.

Workflow: Indole Formation

The reaction proceeds via the formation of a hydrazone, followed by a [3,3]-sigmatropic rearrangement.



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Figure 2: Mechanistic pathway for the conversion of 4-fluorophenylhydrazine to indole derivatives.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69981, **4-Fluorophenylhydrazine hydrochloride**. Retrieved from [[Link](#)]
- SpectraBase. (2025).[2][3][4] (4-Fluorophenyl)hydrazine hydrochloride Spectra Data. Wiley Science Solutions. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[5][6][7][8] Retrieved from [[Link](#)]

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Sources

- [1. 4-Fluorophenylhydrazine hydrochloride\(823-85-8\) 13C NMR spectrum \[chemicalbook.com\]](#)
- [2. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. dev.spectrabase.com \[dev.spectrabase.com\]](#)
- [4. spectrabase.com \[spectrabase.com\]](#)
- [5. jk-sci.com \[jk-sci.com\]](#)
- [6. Fischer-Indole Synthesis \(Chapter 22\) - Name Reactions in Organic Synthesis \[cambridge.org\]](#)
- [7. Fischer indole synthesis - Wikipedia \[en.wikipedia.org\]](#)
- [8. alfa-chemistry.com \[alfa-chemistry.com\]](#)
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